4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol 4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol
Brand Name: Vulcanchem
CAS No.: 101931-59-3
VCID: VC18847569
InChI: InChI=1S/C13H14F6O2/c1-8-3-5-9(6-4-8)10(2,20)7-11(21,12(14,15)16)13(17,18)19/h3-6,20-21H,7H2,1-2H3
SMILES:
Molecular Formula: C13H14F6O2
Molecular Weight: 316.24 g/mol

4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol

CAS No.: 101931-59-3

Cat. No.: VC18847569

Molecular Formula: C13H14F6O2

Molecular Weight: 316.24 g/mol

* For research use only. Not for human or veterinary use.

4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol - 101931-59-3

Specification

CAS No. 101931-59-3
Molecular Formula C13H14F6O2
Molecular Weight 316.24 g/mol
IUPAC Name 1,1,1-trifluoro-4-(4-methylphenyl)-2-(trifluoromethyl)pentane-2,4-diol
Standard InChI InChI=1S/C13H14F6O2/c1-8-3-5-9(6-4-8)10(2,20)7-11(21,12(14,15)16)13(17,18)19/h3-6,20-21H,7H2,1-2H3
Standard InChI Key JHEVMLMNUBLWIU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(C)(CC(C(F)(F)F)(C(F)(F)F)O)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

The molecular formula of 4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol is C₁₄H₁₃F₆O₂, derived from the parent compound 1,1,1-trifluoro-2-(trifluoromethyl)pentane-2,4-diol (C₆H₈F₆O₂) through substitution at the 4-position with a p-tolyl group (-C₆H₄CH₃) . The presence of two hydroxyl groups at positions 2 and 4 introduces stereochemical complexity, with possible diastereomers arising from the spatial arrangement of substituents around the central carbon atoms.

Spectral Characterization

While direct spectral data for the p-tolyl derivative are unavailable, the parent compound exhibits distinctive NMR and IR signatures:

  • ¹⁹F NMR: Peaks at δ -72.3 ppm (CF₃) and -108.5 ppm (CF₃) confirm the trifluoromethyl and trifluoroethyl groups .

  • IR Spectroscopy: Strong absorption bands at 3400 cm⁻¹ (O-H stretch) and 1150–1250 cm⁻¹ (C-F stretches) align with fluorinated diols .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of fluorinated diols typically involves fluorination of ketone precursors. For the parent compound (CAS 34844-48-9), Grushin et al. (2002) reported a two-step process:

  • Aldol Condensation: Reaction of hexafluoroacetone with acetone under basic conditions yields 1,1,1-trifluoro-4-hydroxy-2-(trifluoromethyl)pentan-2-one.

  • Reduction: Catalytic hydrogenation or borohydride reduction converts the ketone to the diol .

For the p-tolyl derivative, analogous strategies may employ p-tolualdehyde as a starting material to introduce the aromatic moiety. Patent literature from Central Glass Company (2005) describes similar methods for synthesizing aryl-substituted fluorodiols, though specific details remain proprietary .

Challenges in Functionalization

The electron-withdrawing nature of fluorine atoms complicates further derivatization. For example, attempts to esterify the hydroxyl groups require aggressive acylating agents, such as trifluoroacetic anhydride, to overcome reduced nucleophilicity .

Physicochemical Properties

Thermal Stability and Phase Behavior

Data for the parent compound (CAS 34844-48-9) reveal:

PropertyValueSource
Density (20°C)1.451 g/cm³
Boiling Point190.8°C at 760 mmHg
Flash Point69.2°C
Refractive Index1.534

The p-tolyl group likely increases molecular weight and boiling point while marginally reducing density due to aromatic π-stacking interactions.

Solubility and Reactivity

Fluorinated diols exhibit limited solubility in polar solvents (e.g., water) but miscibility with fluorinated solvents like HFC-134a. The compound’s acidity (predicted pKa ≈ 9.55) enables deprotonation under basic conditions, facilitating salt formation or polymerization .

Industrial Applications

Polymer Science

Fluorinated diols serve as monomers for polyurethanes and polyesters with enhanced chemical resistance. For example, ST-JEAN Photochimie and IBM (2006) patented fluorodiol-based polymers for lithographic resins, leveraging their low surface energy and thermal stability .

Pharmaceutical Intermediates

The diol’s stereochemistry and fluorine content make it a candidate for synthesizing bioactive molecules. Petrov (2006) highlighted its use in creating fluorinated analogs of natural products, though toxicity data for the p-tolyl variant remain unpublished .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator